
4H-1-Benzopyran-4-one, 2-(dimethylamino)-5-(1-methylethyl)-8-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1-Benzopyran-4-one, 2-(dimethylamino)-5-(1-methylethyl)-8-methyl- is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Analyse Des Réactions Chimiques
4H-1-Benzopyran-4-one, 2-(dimethylamino)-5-(1-methylethyl)-8-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the introduction of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4H-1-Benzopyran-4-one, 2-(dimethylamino)-5-(1-methylethyl)-8-methyl- has various scientific research applications, including:
Chemistry: It is studied for its chemical properties and potential as a building block for more complex molecules.
Biology: It may be investigated for its biological activities, such as enzyme inhibition or receptor binding.
Medicine: Researchers may explore its potential therapeutic applications, including its effects on specific diseases or conditions.
Industry: It could be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 4H-1-Benzopyran-4-one, 2-(dimethylamino)-5-(1-methylethyl)-8-methyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The pathways involved in its effects depend on the specific biological context and the nature of its interactions with these targets.
Comparaison Avec Des Composés Similaires
Similar compounds to 4H-1-Benzopyran-4-one, 2-(dimethylamino)-5-(1-methylethyl)-8-methyl- include other benzopyran derivatives. These compounds may share similar chemical structures but differ in their functional groups or substituents. The uniqueness of 4H-1-Benzopyran-4-one, 2-(dimethylamino)-5-(1-methylethyl)-8-methyl- lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Some similar compounds include:
- 4H-1-Benzopyran-4-one, 2,3-dihydro-2-methyl-2-(1-methylethyl)-
- 4H-1-Benzopyran-4-one, 2,3-dihydro-2-(1-methylethyl)-
Propriétés
Numéro CAS |
64965-13-5 |
|---|---|
Formule moléculaire |
C15H19NO2 |
Poids moléculaire |
245.32 g/mol |
Nom IUPAC |
2-(dimethylamino)-8-methyl-5-propan-2-ylchromen-4-one |
InChI |
InChI=1S/C15H19NO2/c1-9(2)11-7-6-10(3)15-14(11)12(17)8-13(18-15)16(4)5/h6-9H,1-5H3 |
Clé InChI |
OVFZCABVDALRTG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=C(C=C1)C(C)C)C(=O)C=C(O2)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



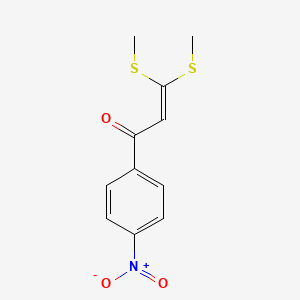
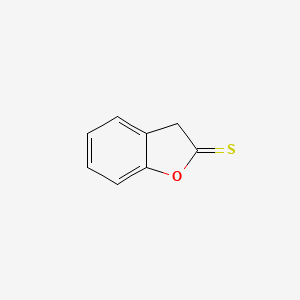
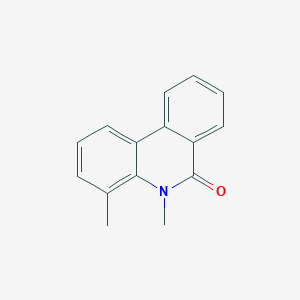
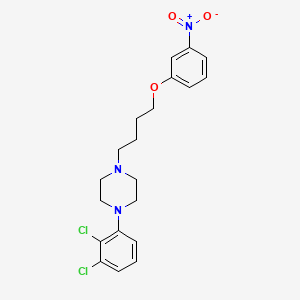
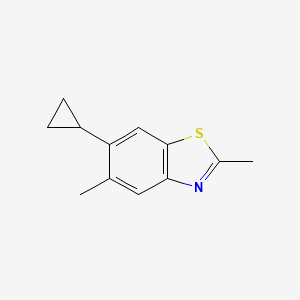
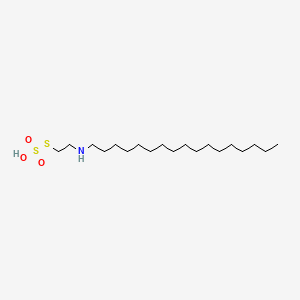
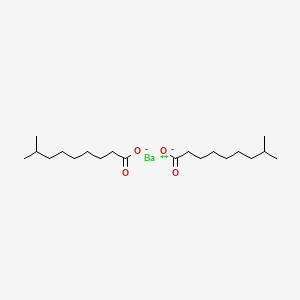
![6-Iodo-benzo[d][1,3]oxazin-4-one](/img/structure/B13790036.png)

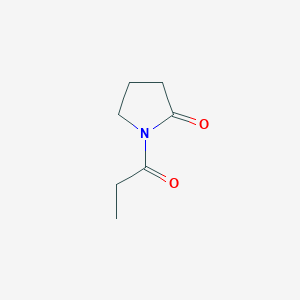
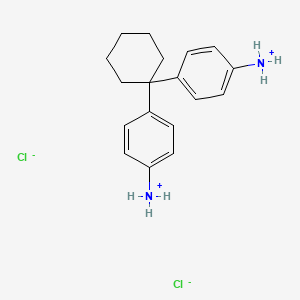

![1,3,6-Naphthalenetrisulfonic acid, 7,7'-[(2-hydroxy-1,3-propanediyl)bis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt](/img/structure/B13790062.png)
